An In-depth Technical Guide on the Chemical Properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol
An In-depth Technical Guide on the Chemical Properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, spectral data, and a generalized synthesis protocol. Furthermore, it explores the potential biological activities, including antimicrobial and antiviral mechanisms of action, based on structurally related compounds. The information is presented through structured data tables, detailed experimental methodologies, and schematic diagrams to facilitate understanding and further research.
Introduction
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol belongs to the class of pyrimidine-thiones, which are known to exhibit a wide range of biological activities.[1] The presence of a mercapto group, a methyl group, and a propyl group on the pyrimidine ring suggests a unique chemical profile that may influence its reactivity and therapeutic potential.[2] This guide aims to consolidate the available chemical and biological information on this compound to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | [2] |
| CAS Number | 134694-90-9 | [2] |
| Molecular Formula | C₈H₁₂N₂OS | [2] |
| Molecular Weight | 184.26 g/mol | [2] |
| Canonical SMILES | CCCC1=C(C(=O)NC(=S)N1)C | [2] |
| Melting Point | >300 °C (for 2-thiouracil) | |
| pKa | Data not available for the target compound. | |
| Solubility | Sparingly soluble in water; more soluble in organic solvents (for 2-thiouracil).[3] | [3] |
Spectral Data
Detailed spectral data for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is limited. This section provides expected spectral characteristics based on the analysis of similar pyrimidine derivatives.
Mass Spectrometry
The electron impact mass spectrum of pyrimidine derivatives typically shows the molecular ion peak.[4][5] Fragmentation patterns often involve the loss of the mercapto group (-SH) and successive fragmentation of the pyrimidine ring.[6]
| Fragmentation Pathway | Expected m/z |
| Molecular Ion [M]⁺ | 184 |
| Loss of SH | 151 |
| Further fragmentation of the pyrimidine ring | Varies |
Infrared (IR) Spectroscopy
The FTIR spectrum of mercaptopyrimidine compounds is characterized by specific vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | 3400-3200 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=O stretching (amide) | 1700-1650 |
| C=C and C=N stretching | 1600-1450 |
| C-N stretching | 1350-1200 |
| C=S stretching | 1200-1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of substituted pyrimidines provide detailed structural information.
| Proton (¹H) | Expected Chemical Shift (ppm) |
| NH (amide) | 11.0 - 13.0 |
| CH₃ (methyl) | ~2.0 |
| CH₂ (propyl) | 1.4 - 2.5 |
| CH₃ (propyl) | ~0.9 |
| SH (mercapto) | Varies (concentration and solvent dependent) |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C=S | 170 - 180 |
| C=O | 160 - 170 |
| C4, C6 | 140 - 160 |
| C5 | 100 - 110 |
| CH₃ (methyl) | ~15 |
| Propyl carbons | 10 - 40 |
Experimental Protocols
Generalized Synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol
This protocol is a generalized procedure based on the synthesis of related 2-mercaptopyrimidine derivatives.[7]
Materials:
-
Ethyl 2-methyl-3-oxohexanoate (or a similar β-keto ester)
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Crushed ice
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl 2-methyl-3-oxohexanoate and thiourea.
-
Reflux the reaction mixture for 18-30 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into crushed ice.[7]
-
Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol.
Caption: Generalized workflow for the synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol.
Biological Activity and Potential Mechanism of Action
Derivatives of pyrimidine-thione are reported to possess antimicrobial and antiviral properties.[1] The exact mechanisms for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol are not elucidated, but potential pathways can be inferred from related compounds.
Antimicrobial Activity
Thiourea derivatives have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria.[8] One proposed mechanism involves the disruption of NAD⁺/NADH homeostasis, which is crucial for bacterial cellular respiration and metabolism. This disruption can lead to an integrity loss of the bacterial cell wall and ultimately cell death.[8]
Caption: Postulated antimicrobial mechanism of action.
Antiviral Activity
Some antiviral compounds act by inhibiting the host's pyrimidine biosynthesis pathway.[9] This leads to a depletion of pyrimidine nucleotides, which are essential for viral replication. Furthermore, the inhibition of this pathway can trigger an innate immune response in the host cell, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state.[10][11]
Caption: Hypothetical antiviral mechanism via host pathway modulation.
Conclusion
2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is a compound of interest for further investigation in the field of medicinal chemistry. While specific experimental data for this molecule is scarce, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The generalized synthesis protocol and the postulated mechanisms of biological activity offer a starting point for future research aimed at exploring its therapeutic potential. Further experimental validation is necessary to confirm the properties and biological activities outlined in this document.
References
- 1. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.sapub.org [article.sapub.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
